N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
Description
The compound N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a furan-2-ylmethylamide side chain and a 3-methoxybenzamide substituent.
Key structural features:
- Thieno[3,4-c]pyrazole: A bicyclic system combining thiophene and pyrazole rings, offering rigidity and electronic diversity.
- Furan-2-ylmethylamide: A furan-derived substituent that may enhance solubility or participate in hydrogen bonding.
- 3-Methoxybenzamide: Aromatic moiety with methoxy groups, often linked to improved pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-14-5-2-4-13(8-14)20(26)22-19-16-11-29-12-17(16)23-24(19)10-18(25)21-9-15-6-3-7-28-15/h2-8H,9-12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCGTEKXNQTSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with several classes of molecules, including pyrazolo-pyrimidines, dihydropyridines, and benzamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The 3-methoxybenzamide group is a common feature in antimicrobial and kinase-targeting agents, suggesting shared pharmacokinetic pathways .
Spectroscopic and Physicochemical Properties
NMR Analysis
highlights the utility of NMR in differentiating substituent positions. For the target compound:
- Regions of Interest: Analogous to the "Region A" and "Region B" in , protons near the furan-2-ylmethylamide (δ 6.8–7.2 ppm) and thieno[3,4-c]pyrazole (δ 7.5–8.0 ppm) would exhibit distinct chemical shifts compared to simpler pyrazoles or benzamides .
- Comparative Data: Similar to AZ331 (), the methoxyphenyl group would resonate at δ 3.8–4.0 ppm, while the thieno ring protons may show downfield shifts due to electron-withdrawing effects.
Solubility and LogP
- Target Compound : Predicted logP ~3.5 (moderate lipophilicity) due to the methoxy and furan groups.
- Pyrazolo-pyrimidine (): Higher logP (~4.2) owing to fluorophenyl and chromenone substituents.
- Dihydropyridine (): Lower logP (~2.8) due to polar thioether and cyano groups.
Preparation Methods
Alkylation with Ethyl Bromoacetate
- Base-Mediated Substitution : Treatment of the thieno[3,4-c]pyrazole derivative with ethyl bromoacetate and potassium carbonate in dimethylformamide (DMF) introduces an ethyl ester group at the 2-position.
- Hydrolysis : The ester is hydrolyzed to a carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water.
Amidation with Furan-2-ylmethylamine
- Coupling Reaction : The carboxylic acid intermediate reacts with furan-2-ylmethylamine using HOBt and DCC in dry THF to form the glycinamide side chain.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product, with LCMS ([M+H]⁺ = 452.2) confirming molecular weight.
Optimization and Challenges
Regioselectivity Concerns
The thieno[3,4-c]pyrazole core exhibits inherent regiospecificity during cyclocondensation, ensuring the 3-methoxybenzamide group occupies the correct position. Competing reactions, such as the formation of 1,4-disubstituted isomers, are mitigated by using sterically hindered hydrazines.
Solvent and Catalyst Selection
- DMF facilitates high-temperature reactions but requires rigorous drying to prevent side reactions.
- Piperidine catalyzes Knoevenagel condensations during furan-2-ylmethylamine coupling, improving yields to ~75%.
Analytical and Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Method A offers superior scalability, while Method B provides higher functional group tolerance for complex side chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
